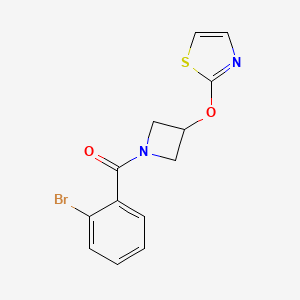
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTA-EG6 is a small molecule that belongs to the class of azetidinone-containing compounds, which have been found to exhibit a range of biological activities. In
科学的研究の応用
Carbonic Anhydrase Inhibition
One key application area of bromophenol derivatives, closely related to the target compound, is in the inhibition of carbonic anhydrase (CA). CA inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies on novel bromophenol derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, highlighting their potential as lead compounds for developing new CA inhibitors (Akbaba et al., 2013).
Antibacterial and Antifungal Activities
Compounds structurally similar to "(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" have been synthesized and tested for their antimicrobial properties. Notably, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids showed significant activity against Gram-negative bacteria, showcasing the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Woulfe & Miller, 1985).
Antioxidant Properties
Research has also focused on the synthesis of bromophenol derivatives and their antioxidant activities. These compounds exhibit radical scavenging activities, which are crucial for protecting against oxidative stress-related damages in biological systems. The antioxidant properties of such derivatives make them candidates for developing drugs and supplements to combat oxidative stress and related diseases (Çetinkaya et al., 2012).
Antitumor and Anti-inflammatory Activities
Novel thiazole and pyrazole derivatives, related to the target compound, have been explored for their antitumor and anti-inflammatory activities. Some derivatives demonstrated inhibitory effects on various cancer cell lines, suggesting their potential in cancer therapy. Additionally, synthesized pyrazole derivatives of gallic acid, related structurally to the target compound, exhibited significant anti-inflammatory activity, indicating their use in developing anti-inflammatory drugs (Arunkumar et al., 2009).
Mechanoluminescence and Thermally Activated Delayed Fluorescence
Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone, sharing structural features with the target molecule, have shown properties of aggregation-induced emission (AIE), thermally activated delayed fluorescence (TADF), and mechanoluminescence (ML). These characteristics are valuable for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and stress-sensitive materials (Liu et al., 2020).
将来の方向性
The future directions for research on “(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
特性
IUPAC Name |
(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUYNKKKHCMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

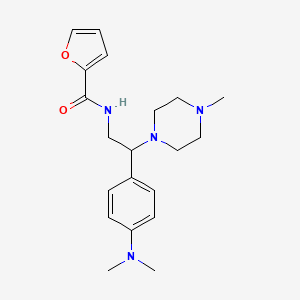
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

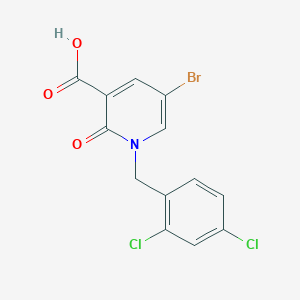
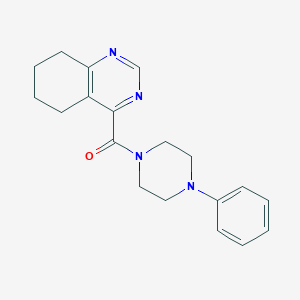
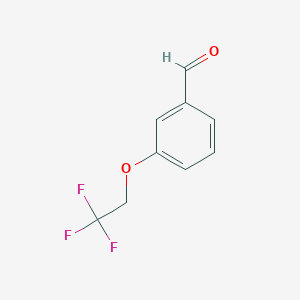
![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)